molecular formula C14H21FN2 B12070998 N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine

N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine

Cat. No.: B12070998
M. Wt: 236.33 g/mol
InChI Key: WSSHXRQNLOFVFI-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzyl chloride and N-methylpiperidine.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where N-methylpiperidine reacts with 3-fluoro-4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, automated synthesis platforms, and more efficient purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the piperidine ring or the phenyl ring.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets such as receptors and enzymes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-fluoro-4-methylphenyl)methyl]-N-ethylpiperidin-3-amine
  • N-[(3-chloro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine
  • N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpyrrolidin-3-amine

Uniqueness

N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C14H21FN2

Molecular Weight

236.33 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine

InChI

InChI=1S/C14H21FN2/c1-11-5-6-12(8-14(11)15)10-17(2)13-4-3-7-16-9-13/h5-6,8,13,16H,3-4,7,9-10H2,1-2H3

InChI Key

WSSHXRQNLOFVFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN(C)C2CCCNC2)F

Origin of Product

United States

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